molecular formula C27H29BrN2O4 B10882336 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone

1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone

Cat. No.: B10882336
M. Wt: 525.4 g/mol
InChI Key: NIERGRBUYHJMCT-UHFFFAOYSA-N
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Description

1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone is a complex organic compound that features a piperazine ring substituted with a benzyloxy and methoxy group, and an ethanone moiety linked to a bromophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone typically involves multiple steps:

  • Formation of the Piperazine Intermediate: : The initial step involves the preparation of the piperazine intermediate. This can be achieved by reacting 1-benzylpiperazine with 3-(benzyloxy)-4-methoxybenzyl chloride under basic conditions, such as in the presence of potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

  • Introduction of the Ethanone Moiety: : The next step involves the introduction of the ethanone moiety. This can be done by reacting the piperazine intermediate with 2-(4-bromophenoxy)acetyl chloride in the presence of a base like triethylamine in an organic solvent such as dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy and benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the bromophenoxy group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone is not fully understood but is believed to involve interactions with specific molecular targets such as receptors or enzymes. The piperazine ring is known to interact with neurotransmitter receptors, which could explain its potential effects on the central nervous system. The bromophenoxy group may also play a role in binding to specific sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-chlorophenoxy)ethanone
  • 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-fluorophenoxy)ethanone
  • 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-iodophenoxy)ethanone

Uniqueness

The uniqueness of 1-{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}-2-(4-bromophenoxy)ethanone lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom, in particular, can affect its binding affinity and selectivity towards certain molecular targets, making it a valuable compound for medicinal chemistry research.

Properties

Molecular Formula

C27H29BrN2O4

Molecular Weight

525.4 g/mol

IUPAC Name

2-(4-bromophenoxy)-1-[4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C27H29BrN2O4/c1-32-25-12-7-22(17-26(25)34-19-21-5-3-2-4-6-21)18-29-13-15-30(16-14-29)27(31)20-33-24-10-8-23(28)9-11-24/h2-12,17H,13-16,18-20H2,1H3

InChI Key

NIERGRBUYHJMCT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C(=O)COC3=CC=C(C=C3)Br)OCC4=CC=CC=C4

Origin of Product

United States

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